molecular formula C14H11NOS B1269751 3-Benzyloxyphenyl isothiocyanate CAS No. 206559-36-6

3-Benzyloxyphenyl isothiocyanate

Cat. No. B1269751
M. Wt: 241.31 g/mol
InChI Key: QJLFNDXMZQJMDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Benzyloxyphenyl isothiocyanate and related compounds involves complex chemical processes. A notable method involves the electrochemical benzylic C(sp3)-H isothiocyanation, which is highly chemo- and site-selective under external oxidant-free conditions. This process is attributed to the facile in situ isomerization of benzylic thiocyanates to isothiocyanates, demonstrating high functional group compatibility and suitability for late-stage functionalization of bioactive molecules (Zhang et al., 2022).

Molecular Structure Analysis

Structural analysis is crucial for understanding the characteristics of 3-Benzyloxyphenyl isothiocyanate. Techniques such as X-ray crystallography provide insights into the compound's molecular conformation. The molecular structure of related compounds has been revealed to be planar with significant dihedral angles, which is indicative of the rigid and planar nature of these molecules (Kashiki et al., 2011).

Chemical Reactions and Properties

3-Benzyloxyphenyl isothiocyanate participates in various chemical reactions, leading to the synthesis of complex molecules. For instance, reactions involving benzoyl isothiocyanate and different reactants have resulted in the formation of compounds with unique moieties and structural features. These reactions demonstrate the versatile reactivity and the potential for generating novel compounds with distinct properties (Yavari & Djahaniani, 2010).

Physical Properties Analysis

The physical properties of 3-Benzyloxyphenyl isothiocyanate, such as solubility and molecular orientation, are influenced by its molecular structure. The planar configuration of related compounds contributes to their solubility and the ability to form thin films, which are pertinent for applications in organic semiconductors (Kashiki et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are central to the application and functionality of 3-Benzyloxyphenyl isothiocyanate. The compound's involvement in selective C(sp3)-H isothiocyanation highlights its reactivity and potential for synthesizing isothiocyanate derivatives, crucial for developing bioactive molecules (Zhang et al., 2022).

Scientific Research Applications

Antiproliferative Effects

Benzyl isothiocyanate, a compound related to 3-Benzyloxyphenyl isothiocyanate, has been studied for its antiproliferative effects on cancer cells. For instance, it has been shown to inhibit cell proliferation and induce cell cycle arrest, DNA damage, and checkpoint activation in Caco-2 cells, suggesting its potential role in cancer prevention and therapy (Visanji et al., 2004).

Chemical Synthesis Applications

In the realm of synthetic chemistry, isothiocyanates, including those structurally similar to 3-Benzyloxyphenyl isothiocyanate, have been employed in the synthesis of various chemical compounds. For example, electrochemical benzylic C(sp3)-H isothiocyanation has been developed as a highly chemoselective method, which could be relevant for the synthesis of 3-Benzyloxyphenyl isothiocyanate derivatives (Zhang et al., 2022).

Antimicrobial Properties

Isothiocyanates, such as benzyl isothiocyanate, have also demonstrated antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), which underscores their potential in developing new antimicrobial agents (Dias et al., 2014).

Nanoparticle Formulations

Benzyl isothiocyanate has been encapsulated in chitosan nanoparticles to enhance its solubility, stability, and bioavailability, indicating the potential of nano-formulations in improving the therapeutic applications of isothiocyanates (Uppal et al., 2018).

Biosynthesis and Enzymatic Studies

Studies have also explored the biosynthesis of isothiocyanates, including the functional expression of heterologous enzymes in microbial systems, to produce compounds like benzyl isothiocyanate, which could offer insights into the biosynthetic pathways of 3-Benzyloxyphenyl isothiocyanate (Liu et al., 2016).

Safety And Hazards

Safety and hazards information for 3-Benzyloxyphenyl isothiocyanate can be found in its Safety Data Sheet . It’s always important to handle chemical compounds with appropriate safety measures.

Future Directions

Isothiocyanates, including 3-Benzyloxyphenyl isothiocyanate, have shown promising effects in the prevention and treatment of various diseases, including cancer and neurodegenerative diseases . Future research may focus on further elucidating the mechanisms of action of isothiocyanates and translating their utility to human populations .

properties

IUPAC Name

1-isothiocyanato-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c17-11-15-13-7-4-8-14(9-13)16-10-12-5-2-1-3-6-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLFNDXMZQJMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340089
Record name 3-Benzyloxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxyphenyl isothiocyanate

CAS RN

206559-36-6
Record name 3-Benzyloxyphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206559-36-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The final product, Compound 1 is obtained by treatment of Z with thiocarbonyl di-imidazole followed by ammonia. 3-Benzyloxyaniline (5 g, 25 mmol) is added dropwise over a one minute period to 4.94 g (27.6 mmol) thiocabonyl di-imidazole in methylene chloride (150 ml). The resulting mixture is stirred at room temperature overnight. An additional 400 mg thiocarbonyl di-imidazole (TCDI) is added and the reaction is continued for 2 hours more. The reaction is diluted with hexane and filtered through silica. Concentration provides 5.1 g of the desired 3-benzyloxyphenyl isothiocyanate.
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